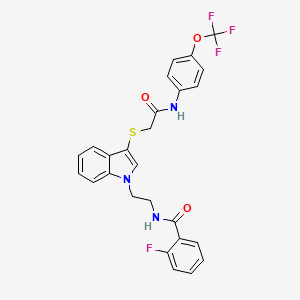

2-fluoro-N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H21F4N3O3S and its molecular weight is 531.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Fluorinated compounds, including fluorine-substituted 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), have been prepared and evaluated for their antimicrobial and antifungal activities. These compounds displayed significant activity against fungi and Gram-positive microorganisms, with some derivatives also showing activity against Gram-negative strains. The study proposes structure-activity relationships for these compounds (Carmellino et al., 1994).

Antiviral and Anticancer Potential

Fluorine-substituted 1,2,4-triazinones have been synthesized and evaluated as potential anti-HIV-1 and CDK2 inhibitors. Some of these compounds showed very good anti-HIV activity and significant CDK2 inhibition activity, indicating their potential for dual anti-HIV and anticancer applications (Makki et al., 2014).

Insecticidal Activity

Flubendiamide, a novel insecticide with a unique chemical structure including fluorinated components, demonstrates extremely strong insecticidal activity, especially against lepidopterous pests. Its novel mode of action and safety for non-target organisms suggest its suitability for integrated pest management programs (Tohnishi et al., 2005).

Antipathogenic and Antibiofilm Properties

New thiourea derivatives, including fluorine-substituted compounds, have shown significant anti-pathogenic activity, particularly against biofilm-forming strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings demonstrate the potential of fluorine-containing compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Ortho-Fluorination in Medicinal Chemistry

Ortho-fluorination using Pd(OTf)2 x 2 H2O catalysis has been reported, highlighting the conversion of triflamide into a range of synthetically useful functional groups. This fluorination protocol is broadly applicable in medicinal chemistry and synthesis, demonstrating the importance of fluorination techniques in drug development (Wang et al., 2009).

properties

IUPAC Name |

2-fluoro-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F4N3O3S/c27-21-7-3-1-5-19(21)25(35)31-13-14-33-15-23(20-6-2-4-8-22(20)33)37-16-24(34)32-17-9-11-18(12-10-17)36-26(28,29)30/h1-12,15H,13-14,16H2,(H,31,35)(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFMZBFTBNSWJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide](/img/structure/B2615511.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopentyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2615512.png)

methanone](/img/structure/B2615514.png)

![N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2615515.png)

![4-Chloro-3-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2615522.png)